A Theoretical and Practical Guide to the Synthesis and Characterization of Methyl Cyano(2-nitrophenyl)carbamate
A Theoretical and Practical Guide to the Synthesis and Characterization of Methyl Cyano(2-nitrophenyl)carbamate
Abstract: Methyl cyano(2-nitrophenyl)carbamate represents a novel molecular scaffold incorporating three key functional groups of significant interest in medicinal and materials chemistry: a carbamate, a nitroaromatic ring, and a cyano group. As of this writing, this compound is not extensively documented in publicly accessible chemical literature, making a comprehensive guide on its synthesis and properties essential for researchers exploring its potential. This whitepaper provides a scientifically grounded, theoretical framework and a practical, step-by-step guide for the proposed synthesis, purification, and characterization of this target molecule. It is designed to serve as a foundational resource for researchers in organic synthesis, drug development, and materials science, enabling them to confidently approach the preparation and investigation of this and structurally related compounds.
Introduction: Rationale for Investigation
The convergence of a carbamate, a cyano moiety, and a nitrophenyl group within a single small molecule, methyl cyano(2-nitrophenyl)carbamate, presents a compelling case for its synthesis and study. Carbamate esters are a cornerstone of polymer chemistry and are prevalent in pharmaceuticals and agrochemicals, often acting as prodrugs or enzyme inhibitors.[1][2][3] The cyano group is a versatile functional handle for further chemical modification and is a key component of numerous approved drugs. The 2-nitrophenyl scaffold is a well-established pharmacophore and a useful synthetic intermediate, with the nitro group's electron-withdrawing nature significantly influencing molecular properties and reactivity.
Given the absence of detailed experimental data for the title compound, this guide will leverage established principles of organic chemistry and data from structurally analogous compounds to propose a robust synthetic pathway and predict its key physicochemical properties. This document is intended to be a living guide, providing a strong starting point for laboratory investigation.
Proposed Synthesis and Mechanistic Considerations
The synthesis of methyl cyano(2-nitrophenyl)carbamate can be logically approached via two primary retrosynthetic pathways:
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Pathway A: Nitration of a pre-formed carbamate precursor.
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Pathway B: Carbamate formation from a nitrated aniline precursor.
Pathway B is proposed as the more direct and controllable route, as the direct nitration of methyl (2-cyanophenyl)carbamate could lead to multiple nitrated isomers and potential side reactions. The recommended synthesis begins with the commercially available 2-amino-3-nitrobenzonitrile.
Proposed Synthetic Workflow
The proposed synthesis involves the N-acylation of 2-amino-3-nitrobenzonitrile with methyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Caption: Proposed workflow for the synthesis of methyl cyano(2-nitrophenyl)carbamate.
Detailed Experimental Protocol
Materials:
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2-Amino-3-nitrobenzonitrile
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Methyl chloroformate
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-amino-3-nitrobenzonitrile (1.0 eq).
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Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
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Cool the solution to 0°C using an ice-water bath.
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Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
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Slowly add methyl chloroformate (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 5°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Physicochemical Properties
The following properties are predicted based on the molecular structure and data from analogous compounds. Experimental verification is required.
| Property | Predicted Value / Description | Rationale / Reference Analog |
| IUPAC Name | methyl (2-cyano-6-nitrophenyl)carbamate | Standard nomenclature rules |
| Molecular Formula | C₉H₆N₃O₄ | Calculated from structure |
| Molecular Weight | 220.16 g/mol | Calculated from formula[4] |
| Appearance | Pale yellow to yellow crystalline solid | Similar to other nitroaromatic compounds[5] |
| Melting Point | > 150°C | The presence of polar nitro and cyano groups, plus the potential for hydrogen bonding, suggests a significantly higher melting point than simpler carbamates. For comparison, p-Nitrophenyl methylcarbamate melts at 150-152°C.[6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; likely insoluble in water and non-polar solvents (e.g., hexanes). | The polar functional groups dominate the molecule's overall polarity. |
| pKa | ~8-10 (N-H proton) | The electron-withdrawing nitro and cyano groups will increase the acidity of the carbamate N-H proton compared to a simple alkyl or aryl carbamate. |
| LogP | ~1.5 - 2.0 | Estimated based on analogs like Methyl 2-cyano-2-(2-nitrophenyl)acetate (XLogP3 = 1.5).[4] |
Analytical Characterization and Quality Control
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized methyl cyano(2-nitrophenyl)carbamate.
Caption: Logic diagram for the analytical characterization of the final product.
Expected Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~10.0-10.5 ppm (s, 1H): Carbamate N-H proton. Broad singlet, exchangeable with D₂O.
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δ ~8.0-8.5 ppm (m, 3H): Aromatic protons on the nitrophenyl ring, exhibiting complex splitting patterns due to ortho and meta coupling.
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δ ~3.7-3.8 ppm (s, 3H): Methyl ester (O-CH₃) protons.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~152-155 ppm: Carbamate carbonyl carbon (N-C=O).
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δ ~145-150 ppm: Aromatic carbon bearing the nitro group (C-NO₂).
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δ ~120-140 ppm: Other aromatic carbons.
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δ ~115-118 ppm: Nitrile carbon (C≡N).
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δ ~53-55 ppm: Methyl ester carbon (O-CH₃).
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-
FT-IR (ATR):
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~3300 cm⁻¹: N-H stretch (carbamate).
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~2230 cm⁻¹: C≡N stretch (nitrile).
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~1730 cm⁻¹: C=O stretch (carbamate carbonyl).
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~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretches, respectively.
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Reactivity, Stability, and Safety
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Reactivity: The molecule possesses several reactive sites. The nitro group can be readily reduced to an amine, providing a handle for further derivatization. The cyano group can undergo hydrolysis to a carboxylic acid or be reduced. The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions.
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Stability and Storage: As a solid, the compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and strong acids or bases. Nitroaromatic compounds can be energetic; while this structure is not overtly explosive, standard precautions for handling nitro compounds should be observed.
-
Safety:
-
Toxicity: The toxicological properties have not been determined. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Handling: Work in a well-ventilated fume hood.
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Incompatibility: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[1]
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Conclusion and Future Outlook
This guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound, methyl cyano(2-nitrophenyl)carbamate. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer clear benchmarks for researchers to verify their results.
The successful synthesis and characterization of this molecule will open avenues for exploring its biological activity, potentially in areas such as oncology, infectious diseases, or as an agrochemical, where its constituent functional groups have proven utility. Furthermore, its potential as a versatile building block in organic synthesis warrants investigation. This document serves as the foundational step for these future explorations.
References
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LookChem. Cas 98879-62-0, methyl (2-Cyanophenyl)carbamate. [Link]
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PubChem. Methyl 2-cyano-2-(2-nitrophenyl)acetate. [Link]
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OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]
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Wikipedia. Methyl carbamate. [Link]
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Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
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Wikipedia. Carbamate. [Link]
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PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
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Eur. Chem. Bull. x-ray studies of methyl 6-amino-5-cyano-2-methyl- 4-(3-nitrophenyl)-4h-pyran-3-carboxylate. [Link]
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Chem-Online. (4-nitrophenyl)methyl (2-mercaptoethyl)carbamate — Chemical Substance Information. [Link]
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CAS Common Chemistry. Carbamic acid, N-methyl-, 4-nitrophenyl ester. [Link]
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